2-Bromo-5-formylthiazole
Overview
Description
2-Bromo-5-formylthiazole is a heterocyclic compound with the molecular formula C₄H₂BrNOS. It is characterized by a thiazole ring substituted with a bromine atom at the 2-position and a formyl group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Mechanism of Action
Target of Action
2-Bromo-5-formylthiazole is a synthetic intermediate that is used in the preparation of thienopyridines . Thienopyridines are known to be potent inhibitors of checkpoint kinase 1 (CHK1) , a protein kinase that plays a critical role in DNA damage response and cell cycle regulation .
Mode of Action
CHK1 inhibitors prevent the phosphorylation of downstream targets, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role as a CHK1 inhibitor. CHK1 is involved in the DNA damage response pathway, where it helps to halt the cell cycle and initiate DNA repair when damage is detected. By inhibiting CHK1, the cell cycle may proceed without these checks and balances, potentially leading to cell death .
Pharmacokinetics
As a synthetic intermediate, its bioavailability and pharmacokinetic profile would depend on the specific chemical transformations it undergoes during the synthesis of the final therapeutic compound .
Result of Action
The molecular and cellular effects of this compound are likely related to its role in the synthesis of thienopyridines and their subsequent inhibition of CHK1. This could result in disruption of the cell cycle and potential cell death, particularly in cancer cells that rely on CHK1 for survival .
Preparation Methods
2-Bromo-5-formylthiazole can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromo-5-chlorothiazole with formaldehyde under specific conditions . Another method includes the preparation from 2-bromo-5-hydroxymethylthiazole . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-Bromo-5-formylthiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-formylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
2-Bromo-5-formylthiazole can be compared with other similar compounds, such as:
- 2-Bromo-4-phenylthiazole
- 5-Bromo-2-methylbenzothiazole
- 6-Bromo-2-chlorobenzothiazole
These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their reactivity and applications. The presence of the formyl group in this compound makes it particularly versatile for further functionalization .
Properties
IUPAC Name |
2-bromo-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUWIZUEHXRECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378314 | |
Record name | 2-Bromo-5-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
464192-28-7 | |
Record name | 2-Bromo-5-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,3-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.